3,11-Dihydroxyhexadecanoic acid

Stereochemistry Resin Glycoside Chemistry Natural Product Structural Elucidation

3,11-Dihydroxyhexadecanoic acid (also referred to as 3,11-dihydroxypalmitic acid or ipolearic acid) is a C16 long-chain fatty acid bearing hydroxyl groups at the 3- and 11-positions. It occurs naturally as the aglycone of resin glycosides (e.g., ipolearoside, pharbitic acid B, calyhedins) in plants of the Convolvulaceae family.

Molecular Formula C16H32O4
Molecular Weight 288.42 g/mol
CAS No. 51076-14-3
Cat. No. B1219770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,11-Dihydroxyhexadecanoic acid
CAS51076-14-3
Synonyms3,11-dihydroxyhexadecanoic acid
3,11-dihydroxypalmitic acid
Molecular FormulaC16H32O4
Molecular Weight288.42 g/mol
Structural Identifiers
SMILESCCCCCC(CCCCCCCC(CC(=O)O)O)O
InChIInChI=1S/C16H32O4/c1-2-3-7-10-14(17)11-8-5-4-6-9-12-15(18)13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20)
InChIKeyHGIHBYDBPWCAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,11-Dihydroxyhexadecanoic acid (CAS 51076-14-3): Procurement-Grade Evidence for Research Selection


3,11-Dihydroxyhexadecanoic acid (also referred to as 3,11-dihydroxypalmitic acid or ipolearic acid) is a C16 long-chain fatty acid bearing hydroxyl groups at the 3- and 11-positions [1]. It occurs naturally as the aglycone of resin glycosides (e.g., ipolearoside, pharbitic acid B, calyhedins) in plants of the Convolvulaceae family [2]. Unlike the more abundant cutin monomers such as 10,16-dihydroxyhexadecanoic acid, the 3,11-isomer is specifically associated with bioactive glycolipids rather than structural cutin polyesters [3]. Its absolute configuration has been established as (3S,11S) by Mosher's method [4].

Why 3,11-Dihydroxyhexadecanoic Acid Cannot Be Substituted by Other Dihydroxyhexadecanoic Acid Isomers


Dihydroxyhexadecanoic acid positional isomers are not interchangeable. The 3,11-isomer is biosynthesized through a distinct route involving CYP-mediated hydroxylation at internal positions and is incorporated exclusively into resin glycosides of Convolvulaceae species, not into the bulk cutin polyester network [1]. In contrast, 10,16- and 9,16-dihydroxyhexadecanoic acids dominate plant cutin and serve as structural monomers [2]. The 3,12-isomer, while structurally closest, derives from a different synthetic precursor (monoethyl decanedioate vs. nonanedioate) [3] and exhibits distinct glycosylation patterns in natural products. Substituting any other positional isomer for 3,11-dihydroxyhexadecanoic acid in studies of resin glycoside pharmacology, biosynthesis, or analytical chemistry will yield irrelevant results, as the biological activity of the parent glycosides is aglycone-dependent and isomer-specific [4].

Head-to-Head Evidence: Quantified Differentiation of 3,11-Dihydroxyhexadecanoic Acid from Closest Analogs


Absolute Configuration (3S,11S) Determined by Mosher's Method – Differentiated from 3,12-Isomer

The absolute configuration of 3,11-dihydroxyhexadecanoic acid was conclusively determined as (3S,11S) by Mosher's method, using acid hydrolysates of various resin glycosides [1]. In the same study, ipurolic acid (3,11-dihydroxytetradecanoic acid, the C14 analog) was determined as (3S,11S), while jalapinolic acid (11-hydroxyhexadecanoic acid) and convolvulinolic acid (11-hydroxyhexadecanoic acid) were assigned 11S [1]. The 3,12-dihydroxy isomer, in contrast, carries the hydroxyl at position 12, introducing a distinct stereochemical environment that alters glycosylation regioselectivity in natural product assembly [2].

Stereochemistry Resin Glycoside Chemistry Natural Product Structural Elucidation

Natural Occurrence Pattern: 3,11-Isomer Is a Minor Cutin Component, Dominant in Resin Glycosides

GC-MS analysis of cutin and suberin hydrolysates from multiple plant species revealed that dihydroxyhexadecanoic acid positional isomers are typically a mixture of 10,16-, 9,16-, 8,16- and 7,16-isomers, with the 10,16- and 9,16-isomers being the major forms [1]. The 3,11-isomer was not identified among the common cutin monomers, consistent with its exclusive occurrence as a resin glycoside aglycone in Convolvulaceae species [2][3]. This contrasts sharply with 10,16-dihydroxyhexadecanoic acid, which constitutes ~85% (w/w) of tomato fruit cutin monomer mixtures alongside 16-hydroxyhexadecanoic acid at ~7.5% (w/w) [4].

Plant Cutin Suberin Isomer Distribution GC-MS

Cytotoxic Activity of 3,11-Dihydroxyhexadecanoic Acid-Containing Glycosides (Calyhedins) vs. Cisplatin in HL-60 Cells

Resin glycosides bearing 3,11-dihydroxyhexadecanoic acid as the aglycone (calyhedins XI and XV) exhibited cytotoxic activity against HL-60 human promyelocytic leukemia cells comparable to the positive control cisplatin [1]. In a broader panel, calyhedins with various aglycones including 3,11- and 3,12-dihydroxyhexadecanoic acid showed IC50 values close to or lower than cisplatin, while the free dihydroxyhexadecanoic acids (3,11- and 3,12-) showed no inhibitory action in the P388 lymphocytic leukemia screen [2]. This demonstrates that the aglycone alone is inactive; the glycosidic architecture is essential for the observed cytotoxicity.

Cytotoxicity HL-60 Resin Glycoside Anticancer

Differential Synthetic Route: 3,11- vs. 3,12-Dihydroxyhexadecanoic Acid

The chemical synthesis of 3,11-dihydroxyhexadecanoic acid proceeds from monoethyl nonanedioate (C9 diester), building the C16 chain via sequential homologation through C14 ketoester, ketal-ester, and ketal-aldehyde intermediates [1]. The 3,12-isomer is synthesized from monoethyl decanedioate (C10 diester) [1]. This one-carbon difference in the starting material dictates the final hydroxyl position and is a critical quality parameter: contamination of 3,11-product with 3,12-isomer can occur if the starting diester is not of verified chain length.

Organic Synthesis Isomer Purity Precursor Differentiation

Predicted Physicochemical Properties vs. Major Cutin Isomers

The predicted physicochemical profile of 3,11-dihydroxyhexadecanoic acid includes LogP of 3.05 (ACD/Labs), LogD (pH 7.4) of 0.11, and polar surface area of 78 Ų . While the isomeric 10,16-dihydroxyhexadecanoic acid shares the same molecular formula (C16H32O4) and molecular weight (288.42 g/mol), the positional difference in hydroxyl groups alters hydrogen-bonding networks and solubility. The 3,11-isomer has predicted water solubility of 7.689 mg/L (from Log Kow 4.29), with a melting point estimated at 162.8°C . These properties are critical for formulation development and chromatography method design where isomer co-elution must be avoided.

Physicochemical Properties LogP Drug-likeness

Glycoside-Specific Bioactivity: Pharbitic Acid B (3,11-Dihydroxyhexadecanoic Acid Glycoside) Structural Characterization

Pharbitic acid B, isolated from alkaline hydrolysis of pharbitin (the crude resin glycoside of Pharbitis nil seeds), was fully characterized as (3S,11S)-3,11-dihydroxyhexadecanoic acid 11-O-glycoside containing a specific pentasaccharide chain: α-L-rhamnopyranosyl-(1→3)-O-β-D-quinovopyranosyl-(1→4)-O-α-L-rhamnopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-[O-α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside [1]. This defined glycosylation at the 11-OH position, rather than the 3-OH or the carboxyl group, is aglycone-specific: the 3,12-isomer would present a different glycosylation regiochemistry, producing structurally distinct glycosidic acids (e.g., calyhedic acid H with 12S-dihydroxyhexadecanoic acid aglycone) [2].

Glycosidic Acid Pharbitin Convolvulaceae Structure-Activity

High-Value Application Scenarios for 3,11-Dihydroxyhexadecanoic Acid Based on Verified Evidence


Synthesis or Isolation of Defined Resin Glycosides with Cytotoxic Activity

3,11-Dihydroxyhexadecanoic acid serves as the essential aglycone building block for constructing resin glycosides such as ipolearoside and calyhedins that demonstrate cytotoxic activity against HL-60 human leukemia cells comparable to cisplatin [1]. The defined (3S,11S) configuration [2] is mandatory for reproducing the native glycosidic bond at the 11-O position as observed in pharbitic acid B [3]. Use of the 3,12-isomer or racemic material will produce structurally distinct, potentially inactive glycosides.

Chemotaxonomic Marker for Convolvulaceae Resin Glycoside Research

Because 3,11-dihydroxyhexadecanoic acid is exclusively found as the aglycone of resin glycosides in Convolvulaceae species (Ipomoea, Pharbitis, Calystegia) and is absent from the common cutin monomer pool [4][5], it serves as a specific chemotaxonomic marker. Its detection in plant extracts via GC-MS after acid hydrolysis provides unambiguous evidence for the presence of 3,11-dihydroxyhexadecanoic acid-bearing resin glycosides, distinguishing them from other glycolipid classes.

Analytical Reference Standard for Isomer-Specific Method Development

The distinct synthetic route from monoethyl nonanedioate (C9) [6] and the predicted physicochemical properties (LogP 3.05, melting point ~162.8°C, water solubility ~7.7 mg/L) make 3,11-dihydroxyhexadecanoic acid a necessary reference standard for developing HPLC or GC-MS methods that resolve positional isomers of dihydroxyhexadecanoic acid. Co-injection with 3,12-, 10,16-, and 9,16-isomers is required to validate isomer-specific separation protocols.

Structure-Activity Relationship (SAR) Studies of Hydroxy-Fatty Acid Glycosides

The free acid form of 3,11-dihydroxyhexadecanoic acid showed no inhibitory activity in the P388 lymphocytic leukemia screen, whereas its glycosidic derivatives (ipolearoside, calyhedins) are bioactive [1][6]. This establishes 3,11-dihydroxyhexadecanoic acid as a defined negative control in SAR studies that probe the contribution of the sugar moiety to cytotoxicity, enabling researchers to differentiate aglycone-mediated from glycoside-mediated effects.

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